molecular formula C11H11N3O B1233078 (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone CAS No. 87164-90-7

(E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone

Cat. No. B1233078
CAS RN: 87164-90-7
M. Wt: 201.22 g/mol
InChI Key: NTIZSASEORJCSP-OWOJBTEDSA-N
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Description

(E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure and properties that make it an attractive candidate for use in various research fields, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone is not fully understood. However, it has been shown to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
(E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects, including:
1. Modulation of neurotransmitter activity: (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone has been shown to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. This can have an impact on mood, behavior, and cognition.
2. Inhibition of cancer cell growth: (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This can potentially lead to the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone in lab experiments include its unique structure and properties, which make it an attractive candidate for use in various research fields. Its synthesis method has also been optimized to produce high yields of pure compound, making it suitable for large-scale production.
The limitations of using (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone in lab experiments include its limited solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using this compound.

Future Directions

There are many future directions for research on (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone, including:
1. Development of new cancer therapies: Further research is needed to fully understand the mechanism of action of (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone in inhibiting the growth of cancer cells. This can potentially lead to the development of new cancer therapies.
2. Neurological disorders: Further research is needed to fully understand the impact of (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone on neurotransmitter activity in the brain. This can potentially lead to the development of new treatments for neurological disorders such as Parkinson's disease and depression.
3. Biochemical assays: (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone has unique structure and properties that make it an attractive candidate for use in biochemical assays. Further research is needed to fully explore its potential applications in this field.
In conclusion, (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone is a unique compound with potential applications in various scientific research fields. Its synthesis method has been optimized to produce high yields of pure compound, making it suitable for large-scale production. Further research is needed to fully understand its mechanism of action and potential applications in the development of new therapies for cancer and neurological disorders, as well as its potential use in biochemical assays.

Synthesis Methods

The synthesis of (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone involves the condensation reaction of 4-pyridinylacetonitrile with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then reduced with sodium borohydride to obtain the final compound. This synthesis method has been optimized to produce high yields of pure (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone, making it suitable for large-scale production.

Scientific Research Applications

(E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone has been used in various scientific research applications, including:
1. Neuropharmacology: (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone has been shown to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and depression.
2. Cancer research: (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone has been shown to inhibit the growth of cancer cells in vitro and in vivo. This makes it a potential candidate for the development of new cancer therapies.
3. Biochemistry: (E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone has been used as a tool to study protein-ligand interactions and enzyme kinetics. Its unique structure and properties make it an attractive candidate for use in biochemical assays.

properties

IUPAC Name

3-[(E)-2-pyridin-4-ylethenyl]-4,5-dihydro-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-11-4-3-10(13-14-11)2-1-9-5-7-12-8-6-9/h1-2,5-8H,3-4H2,(H,14,15)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIZSASEORJCSP-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C=CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NN=C1/C=C/C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801338836
Record name 6-[(E)-2-(4-Pyridinyl)vinyl]-4,5-dihydro-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801338836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4,5-Dihydro-6-(2-(4-pyridinyl)ethenyl)-3(2H)-pyridazinone

CAS RN

87164-90-7
Record name ICI 153110
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087164907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(E)-2-(4-Pyridinyl)vinyl]-4,5-dihydro-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801338836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICI-153110
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O51BP2CBJ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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